![molecular formula C7H6BrN3 B13009222 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009222.png)
5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrole Derivatives: One common method involves the reaction of pyrrole derivatives with bromine and methylating agents under controlled conditions.
Bromohydrazone Formation: Another approach includes the formation of bromohydrazone intermediates, which are then cyclized to form the desired triazine structure.
Triazinium Dicyanomethylide Formation: This method involves the formation of triazinium dicyanomethylide intermediates, followed by cyclization.
Multistep Synthesis: A more complex route involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Transition Metal Mediated Synthesis: This method uses transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazines to form the desired triazine structure.
Industrial Production Methods: Industrial production methods for 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine typically involve scaling up the aforementioned synthetic routes under optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine undergoes substitution reactions, particularly nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated pyrrolo[2,1-f][1,2,4]triazine derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine is used as a building block in the synthesis of various complex organic molecules, including kinase inhibitors and antiviral agents .
Biology: In biological research, this compound is used to study the inhibition of specific enzymes and proteins, particularly those involved in cancer and viral replication .
Medicine: The compound is a key component in the development of drugs targeting cancer and viral infections. Notable examples include its use in the synthesis of kinase inhibitors and nucleoside analogs .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine involves the inhibition of specific enzymes and proteins. For instance, in cancer therapy, it targets protein kinases that are dysregulated in cancer cells, thereby inhibiting cell proliferation and inducing apoptosis . In antiviral applications, it inhibits viral RNA-dependent RNA polymerase, preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which shares a similar structure but lacks the bromine and methyl groups.
5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine: A derivative with a methylsulfanyl group instead of a methyl group.
Methyl 4-amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylate: A carboxylated derivative with an amino group.
Uniqueness: 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C7H6BrN3 |
|---|---|
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-4-7-6(8)2-3-11(7)10-5/h2-4H,1H3 |
InChI-Schlüssel |
LUWKVCIZAYACOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=CC(=C2C=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


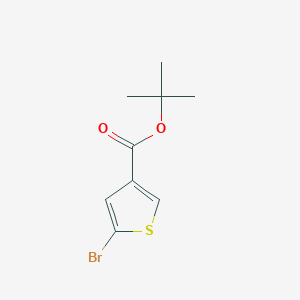

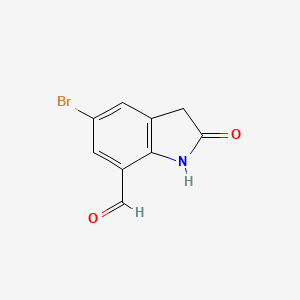
![Ethyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13009151.png)
![Methyl4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13009155.png)
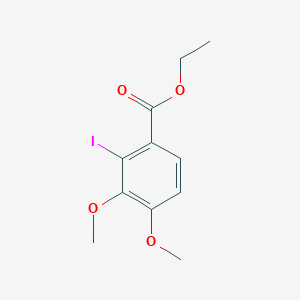
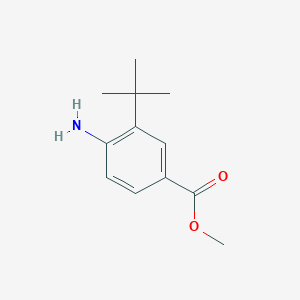
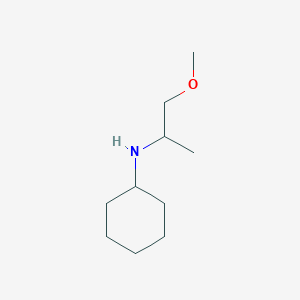

![7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009183.png)
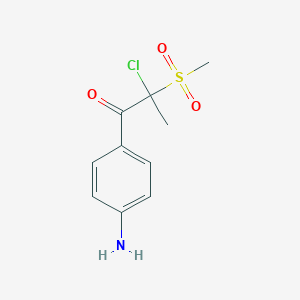
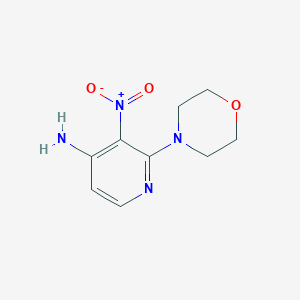
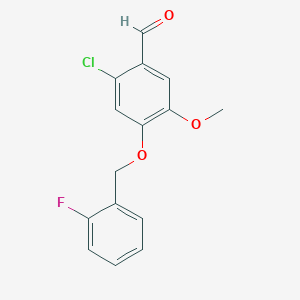
![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)
